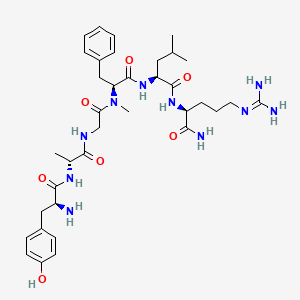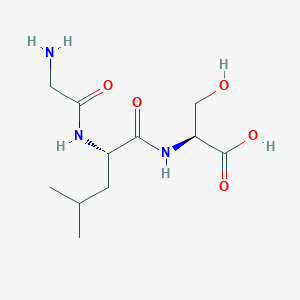
L-Serine, glycyl-L-leucyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Serine, glycyl-L-leucyl- is a dipeptide compound composed of L-serine, glycine, and L-leucine It is a non-essential amino acid that plays a crucial role in various biological processes, including protein synthesis, cell proliferation, and development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, glycyl-L-leucyl- typically involves the coupling of L-serine, glycine, and L-leucine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of L-Serine, glycyl-L-leucyl- can be achieved through fermentation processes using genetically engineered microorganisms. For example, Escherichia coli can be engineered to overproduce L-serine, which can then be coupled with glycine and L-leucine to form the desired dipeptide . This method is advantageous due to its scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
L-Serine, glycyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-serine can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group of glycine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bonds .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group in L-serine can lead to the formation of a keto group, while reduction can revert it back to a hydroxyl group .
Applications De Recherche Scientifique
L-Serine, glycyl-L-leucyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Plays a role in cell signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and metabolic diseases.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of L-Serine, glycyl-L-leucyl- involves its interaction with various molecular targets and pathways. L-serine is a precursor for the synthesis of glycine and D-serine, which are co-agonists of NMDA receptors in the central nervous system. This interaction is crucial for neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . Additionally, L-serine is involved in the synthesis of sphingolipids, which are essential for cell membrane integrity and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycyl-L-glutamic acid
- Glycyl-L-aspartic acid
- Glycyl-L-alanine
Uniqueness
L-Serine, glycyl-L-leucyl- is unique due to its specific combination of amino acids, which imparts distinct biochemical properties. Unlike glycyl-L-glutamic acid and glycyl-L-aspartic acid, which have acidic side chains, L-Serine, glycyl-L-leucyl- has a neutral side chain, making it more suitable for certain biological applications .
Propriétés
Numéro CAS |
403703-77-5 |
|---|---|
Formule moléculaire |
C11H21N3O5 |
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H21N3O5/c1-6(2)3-7(13-9(16)4-12)10(17)14-8(5-15)11(18)19/h6-8,15H,3-5,12H2,1-2H3,(H,13,16)(H,14,17)(H,18,19)/t7-,8-/m0/s1 |
Clé InChI |
NNCSJUBVFBDDLC-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)
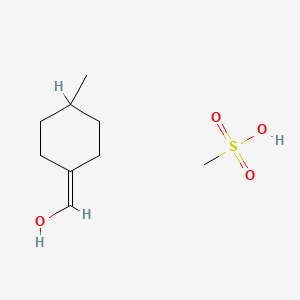
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)
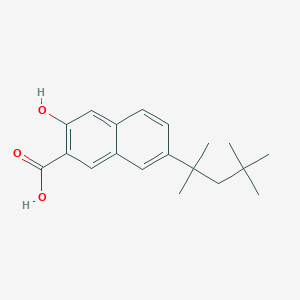
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-](/img/structure/B14252623.png)
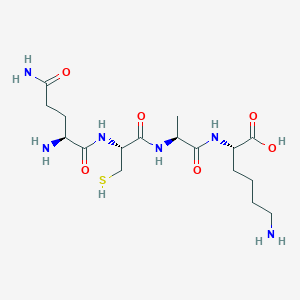
![2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]-](/img/structure/B14252640.png)
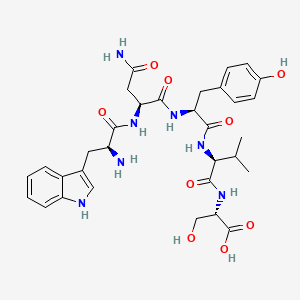
![2-[(Benzylamino)methyl]-4,6-dinitrophenol](/img/structure/B14252648.png)
![Phosphonic acid, [(1S)-1-phenylethyl]-](/img/structure/B14252652.png)
![Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14252655.png)
